2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one, also known as CMPO, is an organic compound used in various scientific and industrial applications. It has been studied extensively in the laboratory and has been found to have a wide range of properties, including its ability to act as a catalyst, a reducing agent, and a ligand. CMPO is a versatile compound that can be used in a variety of different applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new materials.
Scientific Research Applications
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one has been used extensively in scientific research, including the study of biochemical and physiological effects, the synthesis of organic compounds, and the development of new materials. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleic acids. It has also been used in the development of new materials, such as polymers, catalysts, and optical materials. In addition, this compound has been used in the study of biochemical and physiological effects, including its ability to act as an inhibitor of enzymes, an activator of enzymes, and a ligand for certain proteins.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule. This covalent bond is believed to be responsible for the binding of this compound to the target molecule, resulting in the inhibition or activation of the target molecule.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, an activator of enzymes, and a ligand for certain proteins. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one in laboratory experiments has several advantages, including its low cost and its ability to act as a catalyst, a reducing agent, and a ligand. However, there are also some limitations to its use, including its potential toxicity and its tendency to form insoluble complexes with certain molecules.
Future Directions
The potential applications of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one are vast, and there are many possible future directions for its use. Some possible future directions include the development of new materials, the study of its biochemical and physiological effects, and the development of new catalysts and optical materials. In addition, this compound may be used to study the structure and function of proteins, as well as to develop new drugs and therapies. Finally, this compound may be used to study the structure and function of enzymes, as well as to develop new catalysts and optical materials.
Synthesis Methods
The synthesis of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one can be achieved through several methods, including the reaction of an amine with a chloroacetyl chloride, the reaction of an amine with a chloroacetyl bromide, and the reaction of an amine with a chloroacetyl iodide. The most commonly used method is the reaction of an amine with a chloroacetyl chloride, which produces the desired product in a simple and efficient manner.
properties
IUPAC Name |
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3/c13-9-11(16)14-3-1-10(2-4-14)12(17)15-5-7-18-8-6-15/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBNCSHYYODDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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